molecular formula C12H13Br2N B13851880 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile

2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile

Cat. No.: B13851880
M. Wt: 331.05 g/mol
InChI Key: OIMVFMPDCLNKBE-UHFFFAOYSA-N
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Description

2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of bromomethyl groups attached to a phenyl ring, a nitrile group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile typically involves the bromination of 2-(3,5-dimethylphenyl)-2-methylpropanenitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines, thioethers, or ethers.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of polymers and advanced materials.

    Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic sites, making them susceptible to nucleophilic attack. The nitrile group can participate in various reactions, including reduction and hydrolysis, leading to the formation of amines or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenyl)-2-methylpropanenitrile: Lacks the bromomethyl groups, making it less reactive in nucleophilic substitution reactions.

    2-(3,5-Dichloromethylphenyl)-2-methylpropanenitrile: Contains chloromethyl groups instead of bromomethyl groups, leading to different reactivity and applications.

Uniqueness

2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile is unique due to the presence of two bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.

Properties

Molecular Formula

C12H13Br2N

Molecular Weight

331.05 g/mol

IUPAC Name

2-[3,5-bis(bromomethyl)phenyl]-2-methylpropanenitrile

InChI

InChI=1S/C12H13Br2N/c1-12(2,8-15)11-4-9(6-13)3-10(5-11)7-14/h3-5H,6-7H2,1-2H3

InChI Key

OIMVFMPDCLNKBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CBr)CBr

Origin of Product

United States

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